molecular formula C11H12N2S B1490381 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098008-79-6

3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1490381
CAS RN: 2098008-79-6
M. Wt: 204.29 g/mol
InChI Key: QFTVOLZQYZTFLS-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a trisulfur radical anion (S3-) involved sulfur insertion reaction of 1,3-enynes can control the chemoselective synthesis of 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a novel thrombin-receptor antagonist synthesized in a study, served as a lead compound for a series of derivatives, including 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole. This research aimed at synthesizing compounds to differentiate and proliferate HL-60 cells and examine their antiproliferatory activities across various cancer cell lines, leading to the identification of new lead compounds for further research (郭瓊文, 2006).

Antioxidant Properties

A study focused on the synthesis of tetrahydroindazoles using microwave irradiation to improve yields and shorten reaction times. The antioxidant activity of these compounds was evaluated, showing moderate to active results in DPPH and ABTS assays. This approach highlights a green method for synthesizing substituted tetrahydroindazole derivatives with potential antioxidant applications (Efraín Polo et al., 2016).

Synthesis and Antimicrobial Activity

Novel di-[3(thiophen-2-yl-methyl)-4,5-dihydro-1H-[1,2,4]triazole-5-one-4yl]n-alkanes were synthesized and assessed for herbicidal activities under various conditions. This study identified compounds with promising rice selectivity and potent herbicidal activity against annual weeds, showcasing the potential of these derivatives as paddy field herbicides (I. Hwang et al., 2005).

Structural and Computational Studies

The study on fluorinated indazoles aimed to understand the effect of replacing a hydrogen atom with a fluorine atom on the supramolecular structure of NH-indazoles. Through X-ray crystallography and magnetic resonance spectroscopy, the research provided insights into the structural behavior of indazoles, contributing to the knowledge of their chemical properties and potential applications in medicinal chemistry (J. Teichert et al., 2007).

Mechanism of Action

While the mechanism of action can vary depending on the specific thiophene derivative, many molecules incorporating the thiophene nucleus have shown important pharmacological activities .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary. For example, 4-(thiophen-3-yl)aniline is classified as acutely toxic and can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(13-12-10)8-5-6-14-7-8/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVOLZQYZTFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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